molecular formula C17H22N4O B5450258 (1-ethyl-1H-pyrazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone

(1-ethyl-1H-pyrazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B5450258
M. Wt: 298.4 g/mol
InChI Key: GHRAWKMGMJGELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-pyrazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a pyrazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-1H-pyrazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-1H-pyrazol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone
  • (1-ethyl-1H-pyrazol-3-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
  • (1-ethyl-1H-pyrazol-3-yl)[4-(2-bromophenyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, (1-ethyl-1H-pyrazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone is unique due to the presence of the 2-methylphenyl group. This structural feature may influence its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-3-21-9-8-15(18-21)17(22)20-12-10-19(11-13-20)16-7-5-4-6-14(16)2/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRAWKMGMJGELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.